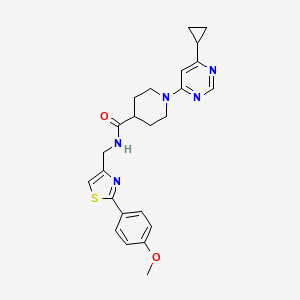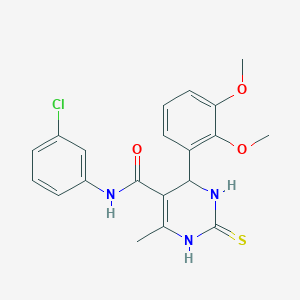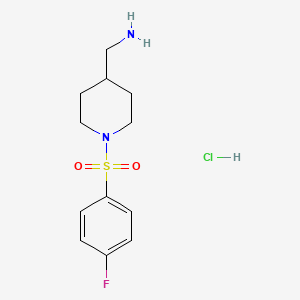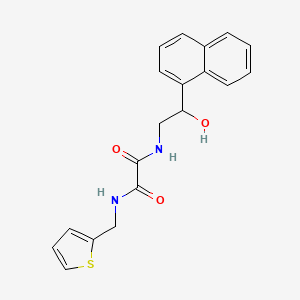
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including those similar to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiazol-2-yl)urea, involves multi-step reactions starting from specific heterocyclic amines or isocyanates. For example, a synthetic approach for related compounds entails reactions of heterocyclic amino compounds with various isocyanates under controlled conditions, often involving microwave irradiation to enhance reaction rates and yields (Li & Chen, 2008; Zhang et al., 2019). These methods underscore the importance of selecting appropriate starting materials and conditions to achieve the desired urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. These analyses reveal the planar nature of the urea scaffold and the spatial orientation of substituents, which are crucial for understanding the compound's reactivity and interactions. For instance, studies on similar compounds have shown that the urea group can engage in intramolecular and intermolecular hydrogen bonding, influencing the compound's conformation and stability (Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including interactions with amines, isocyanates, and other reagents, leading to a wide range of products. These reactions are often utilized to introduce functional groups or to modify the compound's structure for specific applications. The reactivity can be tailored by adjusting the substituents on the urea nitrogen atoms or by exploiting the compound's ability to form hydrogen bonds (Corbin et al., 2001).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The presence of heteroatoms and the ability to form hydrogen bonds can significantly affect these properties, influencing the compound's behavior in different environments and its suitability for various applications (Saraçoǧlu & Cukurovalı, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with biological targets, are closely related to the compound's structure. For instance, the electron-donating or withdrawing nature of the substituents on the thiazole and pyridine rings can modulate the compound's nucleophilic or electrophilic character, affecting its biological activity and potential as a pharmaceutical agent (Abbasi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Urea derivatives, including thiazolyl ureas, have been synthesized and evaluated for their biological activities. For instance, Shankar et al. (2017) synthesized novel thiazol-2-yl urea derivatives and assessed their anti-microbial activity and cytotoxicity. These compounds showed promising anti-microbial activity against various bacterial and fungal pathogens, and some exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as leads for developing new therapeutic agents (Shankar et al., 2017).
Eigenschaften
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(17-13-15-3-4-19-13)16-7-9-5-11(8-14-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIHYFVHGANEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

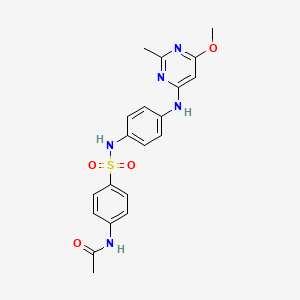
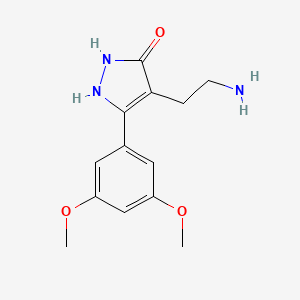
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)
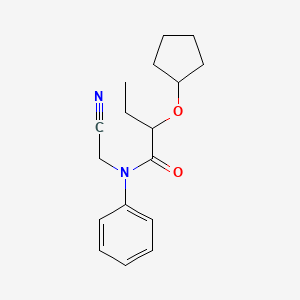
![ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)
![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)

